

Euparin (Heparin/Enoxaparin) vs. Placebo in Animal Models: A Comparative Guide

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Compound of Interest

Compound Name: Euparin

Cat. No.: B158306

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This guide provides a comprehensive comparison of the effects of **Euparin**, representing heparin and its low-molecular-weight derivative enoxaparin, against a placebo in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the preclinical data.

Data Summary

The following tables summarize the quantitative data from animal studies, comparing the effects of heparin or enoxaparin to a placebo or control group.

Anti-Inflammatory Effects

Table 1: Effect of Heparin and Enoxaparin on Carrageenan-Induced Paw Edema in Rats

Treatment Group	Dose	Percentage Inhibition of Edema at 3 hours
Control (Normal Saline)	0.5 ml	0%
Heparin	800 units/kg (intraperitoneal)	51% [1]
Enoxaparin	200 mcg/kg (intraperitoneal)	66% [1]
Diclofenac Sodium (Standard)	25 mg/kg	78% [1]

Table 2: Effect of Heparin and Enoxaparin on Inflammatory Markers in a Rat Colitis Model

Treatment Group	Dose	Effect on Mucosal Lesion Area, Colonic Weight, Myeloperoxidase, and Nitric Oxide Synthase Activities
Control	-	-
Enoxaparin	80 µg/kg (subcutaneous)	Significant amelioration[2]
Unfractionated Heparin	200 U/kg (subcutaneous)	Significant amelioration[2]

Anticoagulant and Survival Effects in Sepsis Models

Table 3: Effect of Heparin on Survival in E. coli-Challenged Mice

Treatment Group	Dose (units/kg)	Hazard Ratio of Death (95% CI)
Placebo	-	Reference
Heparin	100	1.08 (0.66, 1.76)[3][4]
Heparin	500	1.34 (0.80, 2.24)[3][4]
Heparin	2500	3.02 (1.49, 6.10)[3][4]

Table 4: Effect of Heparin on Activated Partial Thromboplastin Time (aPTT) in E. coli-Challenged Mice

Treatment Group	Dose (units/kg)	aPTT Levels at 24 and 48 hours
Placebo	-	Increased close to the therapeutic range (p = .002)[3][4]
Heparin	100	Increased into the therapeutic range (p < .0001 vs. placebo)[3][4]
Heparin	500	Increased well above the therapeutic range (p < .0001 vs. placebo)[3][4]

Toxicity

Table 5: Repeated Dose Toxicity of Enoxaparin in Wistar Rats

Treatment Group	Dose (mg/kg/day, subcutaneous)	Observation
Control (0.9% Sodium Chloride)	-	No adverse effects
Enoxaparin ("Enoxa" and "Lovenox")	3.5	No undesirable effects[5]
Enoxaparin ("Enoxa" and "Lovenox")	20	Few adverse effects[6]
Enoxaparin ("Enoxa" and "Lovenox")	40	Mortality started[6]
Enoxaparin ("Enoxa" and "Lovenox")	100	25% mortality[6]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.[1]

- **Animals:** Albino rats (130-180g) of either sex were used.
- **Groups:** Animals were divided into four groups: control (normal saline), heparin, enoxaparin, and diclofenac sodium (standard).
- **Drug Administration:** The respective drugs were administered intraperitoneally 30 minutes before the induction of inflammation.
- **Induction of Edema:** 0.1 ml of 1% carrageenan solution was injected into the sub-plantar space of the right hind paw.
- **Measurement:** Paw volumes were measured at 0, 1, 2, and 3 hours using a mercury plethysmometer.
- **Analysis:** The percentage of inhibition of edema was calculated.

Dinitrobenzene Sulphonic Acid (DNBS)-Induced Colitis in Rats

This model is used to study inflammatory bowel disease.[2]

- **Animals:** Rats were used for this study.
- **Induction of Colitis:** Colitis was induced by intrarectal administration of DNBS.
- **Drug Administration:** Enoxaparin (40, 80, and 200 µg/kg) or unfractionated heparin (100, 200, and 400 U/kg) was administered subcutaneously immediately after the induction of damage.
- **Sacrifice:** Rats were sacrificed at 1, 3, or 7 days after the induction of injury.
- **Assessment:** Colonic damage was assessed macroscopically and histologically. Mucosal prostaglandin E2 generation, myeloperoxidase and nitric oxide synthase activities, and tumor necrosis factor-alpha levels in the blood were determined.

Escherichia coli-Induced Sepsis in Mice

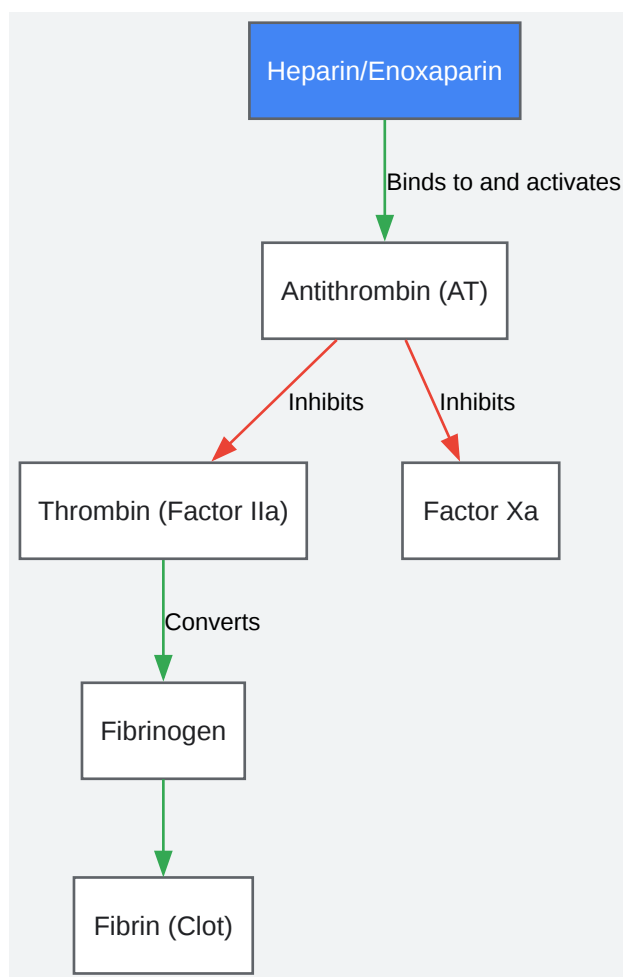
This model is used to study the effects of treatment on sepsis and coagulation.[3][4]

- Animals: C57BL mice were used.
- Challenge: Animals were administered an intratracheal challenge of E. coli.
- Treatment: Heparin (100, 500, or 2500 units/kg) or a placebo was administered.
- Outcome Measures: The primary outcome was survival. Activated partial thromboplastin time (aPTT) was also measured to assess coagulation status.

Visualizations

Mechanism of Action: Anticoagulant Effect

The primary mechanism of the anticoagulant effect of heparin and its derivatives involves the potentiation of antithrombin (AT), a natural inhibitor of several coagulation factors.

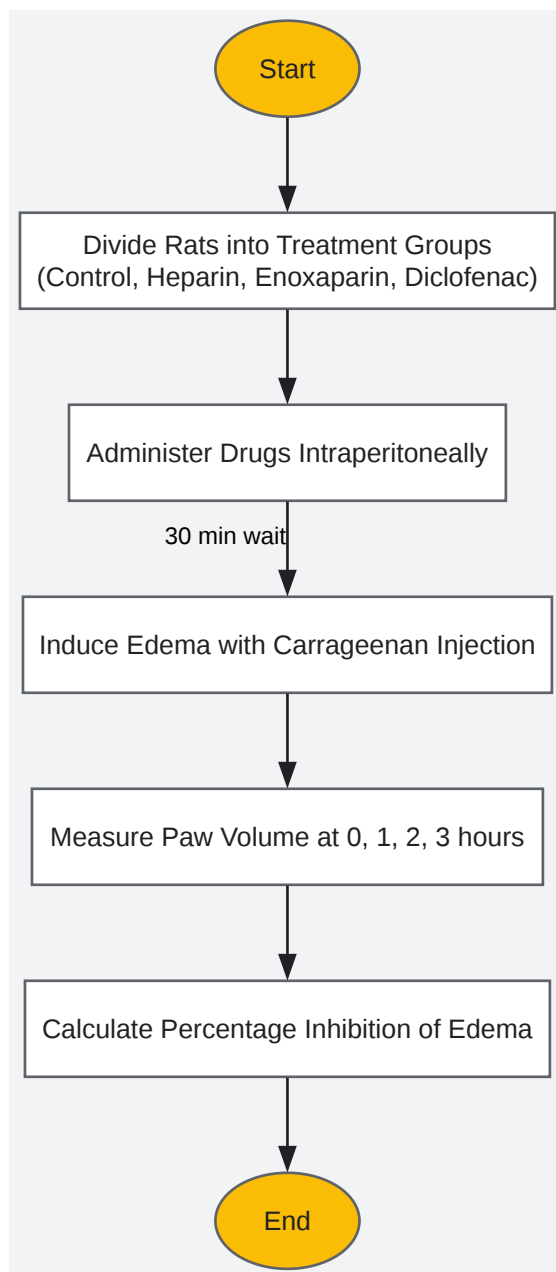


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Caption: Anticoagulant action of Heparin/Enoxaparin.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram illustrates the workflow for the carrageenan-induced paw edema model.



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Caption: Workflow for carrageenan-induced paw edema.

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